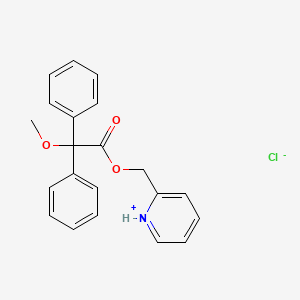

2-Pyridylmethyl methoxydiphenylacetate hydrochloride

説明

2-Pyridylmethyl methoxydiphenylacetate hydrochloride is an organic salt characterized by a methoxydiphenylacetate ester backbone and a 2-pyridylmethyl substituent.

特性

CAS番号 |

49802-64-4 |

|---|---|

分子式 |

C21H20ClNO3 |

分子量 |

369.8 g/mol |

IUPAC名 |

pyridin-1-ium-2-ylmethyl 2-methoxy-2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C21H19NO3.ClH/c1-24-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)20(23)25-16-19-14-8-9-15-22-19;/h2-15H,16H2,1H3;1H |

InChIキー |

MUCYTUDICYDWPZ-UHFFFAOYSA-N |

正規SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC3=CC=CC=[NH+]3.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves several steps, starting with the preparation of the pyridine ring. One common method involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another approach involves the reaction of 2-fluoro pyridine under specific conditions to obtain 2-pyridone .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylated pyridines with high selectivity .

化学反応の分析

Types of Reactions: 2-Pyridylmethyl methoxydiphenylacetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron tribromide, boron trichloride, silyl iodides, thiolates, and aluminum trichloride . These reagents facilitate the transformation of the compound under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the demethylation of 2-methoxypyridine can yield 2-pyridone .

科学的研究の応用

2-Pyridylmethyl methoxydiphenylacetate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology, it has applications in the study of enzyme inhibitors and receptor ligands. In medicine, it is investigated for its potential therapeutic effects, including its role as a thrombin inhibitor . Additionally, it has industrial applications in the production of dyes and fluorescent materials .

作用機序

The mechanism of action of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridylmethyl-functionalized esters and amine derivatives. Key comparisons include:

Table 1: Key Structural and Functional Differences

Reactivity and Catalytic Behavior

- Coordination Chemistry: Pyridylmethyl-containing ligands, like TPA, form stable complexes with transition metals (e.g., Mn(II), Fe(II), Co(II)). These complexes exhibit redox activity and electrochemical stability, as seen in Co(II)-tpmc (tetra-pyridylmethyl cyclam) complexes . The 2-pyridylmethyl group in the target compound likely enhances metal-binding affinity, similar to TPA-based systems. Example: Mn(II)-TPA complexes show non-radical oxidative pathways for contaminant degradation, while Fe(II) analogs favor radical mechanisms .

- Ester Reactivity: Compared to ethylphenidate hydrochloride (an ethyl ester), the 2-pyridylmethyl ester group may alter hydrolysis rates or metabolic stability. Ethylphenidate is a known impurity in methylphenidate synthesis, highlighting the pharmaceutical relevance of ester substitutions .

Critical Analysis of Research Findings

- Electrochemical Stability :

Co(II)-tpmc complexes with pyridylmethyl ligands exhibit stable redox behavior, suggesting that the target compound’s pyridylmethyl group could confer similar stability in metal coordination . - Degradation Efficiency: Mn(II)-TPA complexes achieve higher turnover numbers (TON = 0.8–1.2) than Fe(II) systems (TON = 0.4–0.6) in contaminant degradation, emphasizing the role of metal-ligand pairing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。